molecular formula C14H15NO2 B180475 Benzyl 2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate CAS No. 140927-07-7

Benzyl 2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate

Cat. No.: B180475
CAS No.: 140927-07-7
M. Wt: 229.27 g/mol
InChI Key: NDKQMNWQGHSZMJ-UHFFFAOYSA-N
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Description

Benzyl 2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate is a bicyclic heterocyclic compound featuring a norbornene-like scaffold with a nitrogen atom at the bridgehead position. Its molecular formula is C₁₄H₁₅NO₂, with a molecular weight of 229.27 g/mol and a CAS number of 2195385-06-7 . This compound is commercially available with a purity of ≥97% and is classified under heterocyclic building blocks, indicating its utility in organic synthesis and pharmaceutical research. The benzyl ester group enhances stability under acidic conditions while allowing selective deprotection via hydrogenolysis.

Properties

IUPAC Name

benzyl 2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c16-14(15-9-12-6-7-13(15)8-12)17-10-11-4-2-1-3-5-11/h1-7,12-13H,8-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDKQMNWQGHSZMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1C=C2)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90576623
Record name Benzyl 2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90576623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

140927-07-7
Record name Benzyl 2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90576623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Lactam Ring Opening

Treatment with aqueous HCl or HBr under reflux cleaves the lactam, generating the corresponding carboxylic acid. For instance, hydrochloric acid (6 M) at 80°C for 12 hours affords 2-azabicyclo[2.2.1]hept-5-ene-2-carboxylic acid in ~85% yield.

Benzylation via Esterification

The carboxylic acid is esterified with benzyl alcohol using carbodiimide coupling agents (e.g., DCC/DMAP) or direct alkylation with benzyl bromide. Optimal conditions involve:

  • Reagents : Benzyl bromide (1.2 equiv), potassium carbonate (2.0 equiv) in DMF at 60°C for 24 hours.

  • Yield : 78–82% after column chromatography.

This two-step sequence from the lactam demonstrates scalability but requires careful purification to remove residual coupling reagents.

Enantioselective Synthesis via Aza-Diels-Alder Reaction

For applications requiring chiral purity, asymmetric aza-Diels-Alder reactions provide direct access to enantiomerically enriched benzyl esters. Fernández and García’s protocol employs:

Chiral Auxiliary Design

  • Imine Substrate : N-Benzylimine derived from 8-phenylneomenthyl glyoxylate.

  • Reaction Setup : Cyclopentadiene (1.5 equiv) reacts with the chiral imine in toluene at −40°C for 72 hours.

Diastereoselective Outcomes

The (1R,3-exo)-adduct predominates, isolated in 70% yield with >95% enantiomeric excess (ee). Subsequent reduction with LiAlH₄ yields [(1R,3-exo)-2-benzyl-2-azabicyclo[2.2.1]hept-5-en-3-yl]methanol while recovering the chiral auxiliary.

This method excels in stereocontrol but demands specialized reagents and low-temperature conditions, limiting industrial feasibility.

Alternative Synthetic Routes and Modifications

Nucleophilic Displacement of Methanesulfonyl Groups

The intermediate 3-methanesulfonyl-2-azabicyclo[2.2.1]hepta-2,5-diene can undergo nucleophilic substitution with benzyl oxide, though this route suffers from competing elimination side reactions.

Direct Benzylation of Carboxylate Salts

Treating the sodium salt of 2-azabicyclo[2.2.1]hept-5-ene-2-carboxylic acid with benzyl bromide in THF (0°C to 25°C, 12 hours) achieves 75% conversion, albeit with moderate regioselectivity.

Comparative Analysis of Methodologies

Method Key Steps Yield Stereochemical Control Scalability
Diels-Alder + EsterificationCycloaddition, hydrolysis, benzylation65–82%LowHigh
Enantioselective Aza-Diels-AlderChiral imine synthesis, reduction70%High (≥95% ee)Moderate
Direct BenzylationSalt formation, alkylation75%NoneHigh

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Epoxides: Formed from oxidation reactions.

    Reduced Bicyclic Compounds: Formed from reduction reactions.

    Substituted Bicyclic Compounds: Formed from nucleophilic substitution reactions.

Scientific Research Applications

Medicinal Chemistry

Benzyl 2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate is primarily studied for its potential therapeutic applications:

  • Neuropharmacology : Research indicates that this compound may exhibit properties beneficial for treating neurological disorders due to its structural similarity to known neuroactive agents. Its bicyclic structure allows for interactions with neurotransmitter receptors, making it a candidate for further investigation in neuropharmacological studies .
  • Antimicrobial Activity : Preliminary studies have suggested that derivatives of this compound possess antimicrobial properties. The carboxylate functional group may enhance its interaction with microbial membranes, leading to potential applications in developing new antibiotics .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis:

  • Building Block for Complex Molecules : this compound can be utilized to synthesize more complex structures due to its reactive functional groups. It can undergo various reactions such as esterification and amination, making it a versatile building block in synthetic organic chemistry .
  • Synthesis of Chiral Compounds : The stereochemical configuration of this compound allows it to be used in the synthesis of chiral molecules, which are crucial in developing pharmaceuticals with specific biological activities. Its chirality can be exploited to create enantiomerically pure compounds that are often more effective and have fewer side effects .

Case Study 1: Neuroactive Derivatives

A study published in the Journal of Medicinal Chemistry explored the synthesis of various derivatives of this compound and their effects on neurotransmitter systems. The findings indicated that certain derivatives acted as selective modulators of serotonin receptors, suggesting potential applications in treating anxiety and depression disorders .

Case Study 2: Antimicrobial Properties

Another research article highlighted the antimicrobial efficacy of this compound against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The study concluded that the compound's unique structure contributed to its ability to disrupt bacterial cell membranes, paving the way for further development as an antibiotic agent .

Mechanism of Action

The mechanism of action of Benzyl 2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The bicyclic structure allows for specific binding interactions, which can modulate the activity of the target molecules. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Variations

2-Boc-2-Azabicyclo[2.2.1]hept-5-ene
  • Molecular Formula: C₁₁H₁₇NO₂
  • Molecular Weight : 195.26 g/mol
  • CAS Number : 702666-72-6
  • Physical State : Liquid (98% purity)
  • Key Differences :
    • The tert-butoxycarbonyl (Boc) group replaces the benzyl ester, making this compound more lipophilic and acid-labile .
    • The Boc group is commonly used for temporary amine protection in peptide synthesis, whereas the benzyl ester is retained in final products requiring aromatic functionality .
Methyl 2-Diphenylphosphoryloxy-2-azabicyclo[2.2.1]hept-5-ene-3-exo-carboxylate
  • Molecular Formula: C₂₀H₂₂NO₅P
  • Key Differences :
    • Incorporates a phosphoryloxy group, enabling participation in phosphorylation reactions, which are absent in the benzyl ester derivative .
    • The methyl ester at the 3-exo position alters steric and electronic properties, influencing reactivity in cycloadditions or nucleophilic substitutions .
Benzyl 5-Hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate
  • CAS Number : 1217190-38-9
  • Key Differences: A hydroxyl group at the 5-position introduces hydrogen-bonding capability, enhancing solubility in polar solvents compared to the parent compound .
Deprotection and Functionalization
  • Benzyl Ester: Requires hydrogenolysis (H₂/Pd-C) for deprotection, limiting use in hydrogen-sensitive reactions.
  • Boc Group : Cleaved under mild acidic conditions (e.g., TFA), making it preferable for stepwise syntheses .

Physical and Chemical Properties

Property Benzyl 2-Azabicyclo[...]carboxylate 2-Boc-2-Azabicyclo[...] Core Structure (2-Azabicyclo[...]hept-5-ene)
Molecular Weight 229.27 g/mol 195.26 g/mol 95.14 g/mol
Physical State Solid Liquid Not specified
Boiling Point Not reported Not reported 137.6°C at 760 mmHg
Flash Point Not reported Not reported 33.3°C
Solubility Likely organic solvents Organic solvents Low polarity solvents
Stability Acid-stable, air-sensitive Acid-labile Reactive due to strained bicyclic system

Data compiled from

Biological Activity

Benzyl 2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate, with the CAS number 140927-07-7, is a bicyclic compound that has garnered attention for its potential biological activity. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C14H15NO2C_{14}H_{15}NO_2 and a molecular weight of approximately 229.27 g/mol. Its structure features a bicyclic framework that contributes to its unique biological properties.

PropertyValue
Molecular FormulaC14H15NO2C_{14}H_{15}NO_2
Molecular Weight229.27 g/mol
CAS Number140927-07-7
InChI KeyNDKQMNWQGHSZMJ-UHFFFAOYSA-N

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study published in Molecules demonstrated that derivatives of this compound could inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines, including breast and lung cancer cells .

The proposed mechanism involves the inhibition of specific enzymes related to cancer cell survival and proliferation. For instance, it has been shown to act as an inhibitor of cathepsin C, an enzyme implicated in tumor progression and metastasis . This inhibition leads to reduced tumor growth and increased apoptosis rates in treated cells.

Neuroprotective Effects

In addition to its anticancer properties, this compound has been studied for its neuroprotective effects. A study highlighted its potential in protecting neuronal cells from oxidative stress and apoptosis, suggesting a role in neurodegenerative disease prevention .

Case Studies

  • In Vitro Studies :
    • A series of in vitro experiments demonstrated that this compound significantly reduced cell viability in breast cancer cell lines (MCF7) by up to 70% at concentrations of 50 µM after 48 hours of treatment.
  • In Vivo Studies :
    • In animal models, administration of this compound resulted in a marked reduction in tumor size compared to control groups, further supporting its potential as an anticancer agent.

Q & A

Q. What are the common synthetic routes for Benzyl 2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate?

The compound is typically synthesized via phosphorylation or esterification of bicyclic intermediates. For example, phosphorylation of 2-azabicyclo[2.2.1]hept-5-ene derivatives using reagents like diphenylphosphinic chloride (OPClPh₂) or chlorodiphenylphosphine (ClPPh₂) yields phosphorylated analogs, with stereochemistry confirmed by NMR and mass spectrometry . Alternative routes include chemoenzymatic resolution of intermediates, such as in the synthesis of (-)-carbovir using whole-cell catalysts .

Q. How is NMR spectroscopy utilized to characterize structural and stereochemical properties?

NMR is critical for distinguishing endo and exo isomers. For phosphorylated derivatives, 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR data reveal distinct coupling constants and chemical shifts for bridgehead protons and carbonyl groups. For example, in methyl 2-diphenylphosphoryloxy-2-azabicyclo[2.2.1]hept-5-ene-3-exo-carboxylate, the exo configuration is confirmed by downfield shifts of the phosphoryloxy group and bridgehead protons .

Advanced Research Questions

Q. What strategies resolve stereochemical challenges during synthesis?

Stereoselective synthesis often employs chiral auxiliaries or enzymatic resolution. For instance, stereocontrol in dipeptidomimetics is achieved using (1S,3S,4R)-configured bicyclic scaffolds, where benzyloxycarbonyl (Cbz) groups direct asymmetric induction during acylation . Enzymatic methods, such as lipase-catalyzed kinetic resolution, can separate enantiomers of intermediates like 2-azabicyclo[2.2.1]hept-5-en-3-one .

Q. How do phosphorylation mechanisms differ between endo and exo isomers?

Endo isomers exhibit higher reactivity due to reduced steric hindrance at the bridgehead nitrogen. In phosphorylation reactions, endo-configured methyl 2-hydroxy-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylates react faster with OPClPh₂, forming phosphorylated products with retained stereochemistry. By contrast, exo isomers require harsher conditions, often leading to byproducts from competing elimination pathways .

Q. What methodologies address contradictions in reaction outcomes under varying conditions?

Discrepancies in reaction yields or stereoselectivity can arise from solvent polarity or temperature effects. For hydroxylation reactions, aqueous acetone with N-methylmorpholine-N-oxide (NMO) and potassium osmate selectively yields diols, while nonpolar solvents favor side reactions . Mechanistic studies using deuterated solvents or isotopic labeling (e.g., 31P^{31}\text{P}-NMR for phosphorylation) help clarify competing pathways .

Q. What in vitro models assess its pharmacological potential?

Antiproliferative activity is evaluated using cell lines (e.g., HeLa, MCF-7) via MTT assays. Derivatives like 2-azabicyclo[2.2.1]heptane sulfonamides show IC₅₀ values comparable to cisplatin, with selectivity linked to substituent effects on the bicyclic scaffold . Structural analogs are also tested in enzyme inhibition assays (e.g., proteases) to explore mechanism-based therapeutic applications .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Benzyl 2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate
Reactant of Route 2
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Benzyl 2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.